molecular formula C8H11NO4 B12609068 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate CAS No. 917908-17-9

3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate

Cat. No.: B12609068
CAS No.: 917908-17-9
M. Wt: 185.18 g/mol
InChI Key: ASOAEZPKUIZSML-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is a chemical compound that features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate typically involves the reaction of oxazolidinone derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways and processes, leading to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,3-oxazolidin-4-yl acetic acid: Similar structure but with an acetic acid group instead of an acetate group.

    2-Oxo-1,3-oxazolidin-4-yl methyl acetate: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

Uniqueness

3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

917908-17-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-(2-oxo-1,3-oxazolidin-4-yl)prop-2-enyl acetate

InChI

InChI=1S/C8H11NO4/c1-6(10)12-4-2-3-7-5-13-8(11)9-7/h2-3,7H,4-5H2,1H3,(H,9,11)

InChI Key

ASOAEZPKUIZSML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC1COC(=O)N1

Origin of Product

United States

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